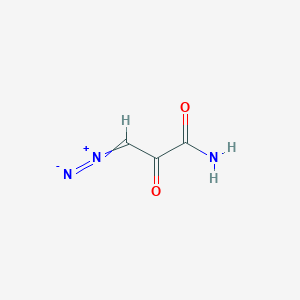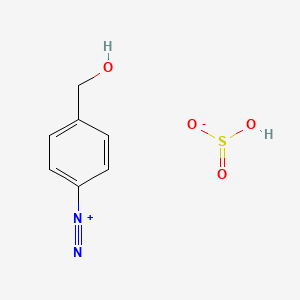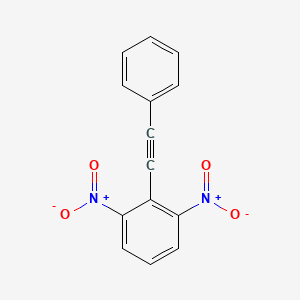![molecular formula C13H23N3O8 B14335179 2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid CAS No. 108751-10-6](/img/structure/B14335179.png)
2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific fields due to its ability to form stable complexes with metal ions. This compound is particularly significant in biomedical and environmental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid typically involves the reaction of ethylenediamine with formaldehyde and chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a pH maintained between 8 and 10 to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure consistency and high purity of the final product .
化学反応の分析
Types of Reactions
2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Reacts with halogenated compounds to form substituted derivatives.
Hydrolysis: Undergoes hydrolysis in acidic or basic conditions to yield smaller fragments.
Common Reagents and Conditions
Chelation: Metal salts (e.g., FeCl3, CuSO4) in aqueous solutions.
Substitution: Halogenated compounds (e.g., chloroacetic acid) in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Chelation: Metal complexes.
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Smaller organic fragments and carboxylic acids.
科学的研究の応用
2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Facilitates the study of metal ion transport and storage in biological systems.
Medicine: Employed in diagnostic imaging and as a potential therapeutic agent for metal ion detoxification.
作用機序
The primary mechanism of action of 2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid involves chelation. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable ring structures. This chelation process sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets include various metal ions such as Fe3+, Cu2+, and Zn2+, and the pathways involved are primarily related to metal ion transport and detoxification .
類似化合物との比較
Similar Compounds
- Iminodiacetic acid (2,2’-azanediyldiacetic acid)
- (Methylimino)diacetic acid
- 2,2’,2’‘,2’‘’-{(Carboxymethyl)azanediyl]bis[(ethane-1,2-diyl)nitrilo]}tetraacetic acid
- 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid
- 2,2’,2’'-(1,4,7-triazanonane-1,4,7-triyl)triacetic acid
- 2,2’,2’‘,2’‘’-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid
- 2,2’,2’‘,2’‘’-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid .
Uniqueness
2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid is unique due to its high stability constants with metal ions, making it particularly effective in applications requiring strong and stable metal chelation. Its structure allows for multiple points of attachment to metal ions, enhancing its chelating efficiency compared to similar compounds .
特性
CAS番号 |
108751-10-6 |
|---|---|
分子式 |
C13H23N3O8 |
分子量 |
349.34 g/mol |
IUPAC名 |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C13H23N3O8/c1-14(2-4-15(6-10(17)18)7-11(19)20)3-5-16(8-12(21)22)9-13(23)24/h2-9H2,1H3,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
ZFLLKPWERHBOPK-UHFFFAOYSA-N |
正規SMILES |
CN(CCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)


![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)




![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)
